8-Bromo-6-fluoro-N4-methylquinoline-3,4-diamine
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Overview
Description
8-Bromo-6-fluoro-N4-methylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C10H9BrFN3 It is characterized by the presence of bromine, fluorine, and methyl groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinoline precursor, followed by the introduction of a methyl group through alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
8-Bromo-6-fluoro-N4-methylquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 8-Bromo-6-fluoroquinoline
- N4-methylquinoline-3,4-diamine
- 6-fluoro-N4-methylquinoline-3,4-diamine
Comparison: Compared to these similar compounds, 8-Bromo-6-fluoro-N4-methylquinoline-3,4-diamine is unique due to the specific combination of bromine, fluorine, and methyl groups attached to the quinoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9BrFN3 |
---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
8-bromo-6-fluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrFN3/c1-14-10-6-2-5(12)3-7(11)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
IWIFFWZRIVVHQV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=C(C2=NC=C1N)Br)F |
Origin of Product |
United States |
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